1,2-Naphthoquinone

概述

描述

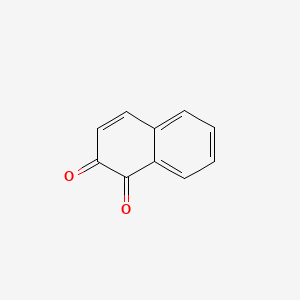

1,2-萘醌,也称为邻萘醌,是一种多环芳香族有机化合物,化学式为 C10H6O2。这种黄色固体是一种二酮(邻醌),是萘的代谢产物。 它以存在于柴油机排气颗粒物中以及在导致大鼠眼部损伤(包括白内障)中的作用而闻名 .

准备方法

合成路线和反应条件

1,2-萘醌可以通过多种方法合成。 一种常见的方法是使用三氯化铁氧化1-氨基-2-羟基萘 . 另一种方法包括一步三步反应,涉及从简单炔烃开始的钯催化过程,然后进行三价碘介导的氧化 .

工业生产方法

1,2-萘醌的工业生产方法没有得到广泛的记录,但上面提到的合成路线可以扩大到工业应用。使用三氯化铁氧化和钯催化过程可能是工业合成的候选方法。

化学反应分析

反应类型

1,2-萘醌会发生各种化学反应,包括:

氧化: 它可以被进一步氧化形成不同的醌衍生物。

还原: 它可以被还原形成氢醌。

取代: 它可以与亲核试剂发生取代反应。

常见试剂和条件

氧化: 三氯化铁通常用于氧化反应。

还原: 氢气或金属氢化物可用于还原。

取代: 胺或硫醇等亲核试剂可用于取代反应。

形成的主要产物

氧化: 进一步氧化的醌衍生物。

还原: 氢醌。

取代: 取代的萘醌衍生物。

科学研究应用

1,2-Naphthoquinone has been identified as a potent poison for human type II topoisomerases, which are critical enzymes involved in DNA replication and repair. Research indicates that 1,2-NQ increases double-stranded DNA breaks mediated by these enzymes, demonstrating its potential as a chemotherapeutic agent. Notably, it was found to be more effective against topoisomerase IIα than IIβ, suggesting selective targeting that could be exploited in cancer therapy .

Case Study: Topoisomerase Poisoning

- Study Focus : Investigating the effects of 1,2-NQ on human topoisomerases.

- Findings : At a concentration of 50 µM, 1,2-NQ induced approximately 25% and 14% double-stranded DNA cleavage via topoisomerase IIα and IIβ, respectively. This was significantly higher compared to etoposide, a known topoisomerase poison .

Environmental Impact and Toxicology

As an environmental pollutant often found in diesel exhaust, 1,2-NQ poses various health risks including cytotoxicity and genotoxicity. Studies have linked exposure to this compound with neurological disturbances and increased susceptibility to respiratory conditions like asthma. The mechanism involves covalent binding to proteins and activation of inflammatory pathways .

Table 1: Health Effects Linked to this compound Exposure

| Effect | Description | Reference |

|---|---|---|

| Neurological disturbances | Impaired cognitive function and behavior | |

| Respiratory issues | Increased asthma susceptibility | |

| Inflammation | Induction of adipose tissue inflammation |

Anticancer Potential

Research has highlighted the anticancer properties of this compound derivatives. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the generation of reactive oxygen species (ROS) that lead to oxidative stress within cancer cells .

Case Study: Anticancer Activity

- Study Focus : Evaluating the effects of 1,2-NQ derivatives on HepG2 cell lines.

- Findings : Derivatives exhibited significant cytotoxicity compared to their 1,4 counterparts, indicating potential for development as anticancer agents .

Synthesis and Organic Chemistry Applications

In organic synthesis, this compound serves as an important building block for creating various naphthoquinone derivatives. These derivatives are utilized in pharmaceuticals and as analytical reagents due to their unique chemical properties .

Table 2: Applications in Organic Synthesis

| Application | Description | Reference |

|---|---|---|

| Drug Development | Used in synthesizing compounds with therapeutic potential | |

| Analytical Chemistry | Acts as a derivatization reagent for amino group detection |

Neuroprotective Effects

Recent studies have suggested that certain derivatives of naphthoquinones may possess neuroprotective properties. For instance, they can activate antioxidant defense mechanisms through modulation of cytochrome P450 enzymes . This opens avenues for exploring their use in treating neurodegenerative diseases.

Case Study: Neuroprotective Mechanism

作用机制

1,2-萘醌通过多种机制发挥作用,包括:

活性氧物质 (ROS) 的产生: 它通过产生 ROS 促进细胞损伤、致癌作用和细胞死亡.

酶的抑制: 它抑制酶,例如 kappaB 激酶 b (IKKbeta) 和蛋白酪氨酸磷酸酶 1B (PTP1B),影响各种细胞途径.

与分子靶标的相互作用: 它与分子靶标相互作用,例如 Keap1 因子和褐黄素还原酶,影响细胞过程.

相似化合物的比较

1,2-萘醌可以与其他萘醌进行比较,例如 1,4-萘醌。 虽然这两种化合物具有相似的结构特征,但 1,2-萘醌在其特定的生物活性及毒理学效应方面是独一无二的 .

类似化合物

1,4-萘醌: 具有不同生物学特性的异构体。

2-甲氧基-1,4-萘醌: 具有独特化学和生物活性的衍生物.

生物活性

1,2-Naphthoquinone (1,2-NQ) is a compound that has garnered significant attention due to its various biological activities, including cytotoxicity, genotoxicity, and its role as a poison for human topoisomerases. This article synthesizes recent research findings on the biological activities of 1,2-NQ, highlighting its mechanisms of action, potential therapeutic applications, and toxicological implications.

Overview of this compound

This compound is a redox-active compound commonly found in diesel exhaust and as a secondary metabolite of naphthalene. Its chemical structure allows it to participate in redox cycling, generating reactive oxygen species (ROS) that contribute to its biological effects.

The biological activity of 1,2-NQ is mediated through several mechanisms:

- Cytotoxicity and Genotoxicity : 1,2-NQ has been shown to induce oxidative stress and DNA damage. It increases levels of double-stranded DNA breaks by acting as a poison for human topoisomerases IIα and IIβ, with a greater efficacy observed against the α isoform . This interaction results in stable covalent complexes that inhibit DNA ligation.

- Inflammatory Pathways : Research indicates that 1,2-NQ can activate inflammatory pathways through the production of pro-inflammatory cytokines. For instance, it has been linked to increased IL-11 production via ERK activation .

- Endothelial Dysfunction : Studies have demonstrated that exposure to 1,2-NQ can impair endothelial nitric oxide synthase (eNOS) activity, leading to reduced vasodilation in vascular tissues .

- Protein Modification : 1,2-NQ can modify proteins through covalent binding to thiol groups, affecting various signaling pathways. This includes the inhibition of protein tyrosine phosphatases (PTPs), which can lead to enhanced signaling through pathways such as phospholipase A2 and lipoxygenase .

Toxicological Implications

The toxicological profile of 1,2-NQ raises concerns regarding its environmental presence and potential health effects:

- Environmental Pollutant : As a component of diesel exhaust particles, 1,2-NQ poses risks for respiratory health due to its cytotoxic properties .

- Oxidative Stress : The compound induces oxidative stress through redox cycling mechanisms that can lead to cellular damage and inflammation .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

| Study | Findings |

|---|---|

| Nishina et al. (2017) | Demonstrated that 1,2-NQ triggers IL-11 production via ERK activation. |

| Lavrich et al. (2018) | Showed H₂O₂ production in human lung epithelial cells exposed to 1,2-NQ. |

| Kikuno et al. (2006) | Found that exposure leads to phosphorylation changes in protein tyrosine kinase pathways. |

| Takayama et al. (2011) | Reported arylation of peroxiredoxin 6 in A549 lung epithelial cells due to 1,2-NQ exposure. |

| Abiko et al. (2015) | Identified activation of cytochrome P450 CYP1A1 via aryl hydrocarbon receptor by 1,2-NQ. |

Potential Therapeutic Applications

Despite its toxicological risks, some studies suggest potential therapeutic applications for derivatives of naphthoquinone:

属性

IUPAC Name |

naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETQAJRQOHHATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2 | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060171 | |

| Record name | 1,2-Naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-naphthoquinone appears as golden yellow needles or brown powder. Decomposes to a bluish-black color on standing. (NTP, 1992), Golden yellow solid; [Merck Index] May also be brown solid; Decomposes to a bluish-black color on standing; [CAMEO] Deep brown solid; [MSDSonline] | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Naphthoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alcohol, benzene, ether, 5% sodium hydroxide, 5% sodium bicarbonate; sol in concn sulfuric acid with green color; practically insol in water, SLIGHTLY SOL IN PETROLEUM ETHER | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.45 (NTP, 1992) - Denser than water; will sink, 1.450 at 25 °C | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000099 [mmHg] | |

| Record name | 1,2-Naphthoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The mechanisms of toxicity of 1-naphthol and two of its metabolites 1,2-, and 1,4-naphthoquinone, to freshly isolated rat hepatocytes was studied. 1-Naphthol and both naphthoquinones exhibited a dose-dependent toxicity to hepatocytes. (14)C-1-Naphthol was metabolized by hepatocytes predominantly to its glucuronate and sulfate conjugates, but small amounts of covalently bound products were also formed. Blebbing on the surface of the hepatocytes was observed following exposure to 1-naphthol and the naphthoquinones, together with a dose-dependent decr in intracellular GSH, which preceded the onset of cytotoxicity. The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NADPH:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed. Apparently, the toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolized by 1-electron reduction to naphthoquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol., Quinones are alpha-beta-unsaturated ketones & react with sulfhydryl groups. ... Critical biochem lesion ... /involves/ -SH groups of enzymes such as amylase & carboxylase which are inhibited by quinones. Overall mechanism may involve binding of enzyme to quinone nucleus by substitution or addition at the double bond, an oxidative reaction with -SH group, and change in redox potential. /Quinones/ | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Golden yellow needles, Red needles from ether | |

CAS No. |

524-42-5 | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Naphthalenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804K62F61Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

293 to 297 °F (Decomposes) (NTP, 1992), 145-7 °C (decomp) | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,2-naphthoquinone primarily interacts with proteins, particularly those containing cysteine residues. [, , ] It forms covalent adducts with these residues, leading to protein modification. [, ] This modification can disrupt protein function and contribute to cellular toxicity. [, ] One example is the interaction of this compound with topoisomerase II, an enzyme crucial for DNA replication. By forming adducts with cysteine residues in the enzyme, this compound acts as a topoisomerase II poison, increasing double-stranded DNA breaks and interfering with DNA replication. [, ]

A:

- UV-Vis: Displays characteristic absorption peaks in the UV-Vis region. [, ]

- NMR: 1H and 13C NMR spectra provide valuable information about the structure and dynamics of this compound and its derivatives. [, , ]

A: this compound demonstrates compatibility with polymethylmethacrylate (PMMA), forming a material suitable for phase holograms. [] The compound exhibits diffusion within the PMMA matrix, leading to hologram enhancement. [] Further research is required to explore its compatibility with other materials and its stability under various conditions.

A: Yes, computational methods like time-dependent density functional theory (TDDFT) have been employed to understand the behavior of this compound in different solvents. [] These studies revealed the impact of hydrogen bonding with water molecules on the compound's absorption spectra. [] Additionally, theoretical calculations have explored the potential energy surfaces of this compound reactions with molecular oxygen, providing insights into reaction pathways and product formation. []

A: Studies show that the structure of this compound significantly impacts its biological activity. [, , ] For instance, the presence of electron-withdrawing substituents on the naphthoquinone ring enhances its ability to alkylate thiol groups in proteins. [] This alkylation is linked to the compound's cytotoxicity and its potential as a topoisomerase II poison. [, ] Additionally, modifying the substituents at the 4-position of this compound derivatives can influence their α-glucosidase inhibition activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。